N-[(2-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-[(2-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a triazoloquinazoline derivative characterized by a fused bicyclic core (triazolo[1,5-a]quinazoline) with two key substituents:
- A 2-methoxybenzyl group attached to the 5-amino position.
- A 3-methylphenyl group at the 3-position of the triazole ring.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O/c1-16-8-7-10-17(14-16)22-24-26-23(25-15-18-9-3-6-13-21(18)30-2)19-11-4-5-12-20(19)29(24)28-27-22/h3-14H,15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJSUTCJZNMUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of a precursor triazoloquinazoline compound with an appropriate aryl amine. The starting material, such as 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid . The reaction conditions often involve the use of solvents like chloroform and catalysts to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazoloquinazolines.
Scientific Research Applications
N-[(2-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, antitubercular, and anti-HIV agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole and quinazoline rings enable it to form stable complexes with these targets, inhibiting their activity and leading to various biological effects. For example, its anti-HIV activity is attributed to its ability to inhibit viral enzymes essential for replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The target compound’s structural analogs differ primarily in their substituents and core modifications, which influence physicochemical properties and bioactivity:
a) N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
- Substituents: 4-Methylphenyl at the 3-position. 3,4-Diethoxyphenethyl group at the 5-amino position.
- The ethyl linker in the phenethyl group may increase conformational flexibility.
b) 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
- Substituents: 3,4-Dimethylbenzenesulfonyl group at the 3-position. 2-Methoxy-5-methylphenyl at the 5-amino position.
- Additional methyl group on the aryl ring may sterically hinder interactions with biological targets.
c) Triazolopyrimidine Derivatives
- Core Structure : Triazolo[1,5-a]pyrimidine instead of triazoloquinazoline.
- Substituents : Varied chlorophenyl and methyl groups.
- Key Differences :
Data Table: Structural and Functional Comparison
*Molecular weights estimated using ChemDraw.
Biological Activity
N-[(2-Methoxyphenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities. The structural formula can be represented as follows:
This compound features a triazole ring fused with a quinazoline moiety, which is significant in conferring its biological properties.
1. Anti-inflammatory Activity
Research indicates that compounds within the triazoloquinazoline family exhibit notable anti-inflammatory properties. For instance, studies have shown that derivatives of quinazoline can inhibit pro-inflammatory cytokines and mediators. Specifically, compounds structurally similar to this compound have been reported to demonstrate significant inhibition of carrageenan-induced paw edema in animal models, suggesting their potential as anti-inflammatory agents .
2. Antitumor Activity
The quinazoline scaffold has been extensively studied for its antitumor properties. Compounds similar to this compound have shown efficacy against various cancer cell lines. For example, some derivatives have been tested for their ability to inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of key signaling pathways such as NF-kB and MAPK pathways .
3. Antiviral Activity
Recent studies have explored the antiviral potential of triazoloquinazolines. Certain derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication and enhancing host immune responses. This activity is attributed to their ability to interfere with viral proteins or host cell pathways utilized by viruses for replication .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or tumor progression.
- Modulation of Cytokine Production : It can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it promotes cell death.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Study on Anti-inflammatory Effects : In a controlled study involving carrageenan-induced inflammation in rats, a derivative exhibited a significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs like Indomethacin and Diclofenac .
- Antitumor Efficacy : A series of quinazoline derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
